REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:24]#[N:25])C2C=[CH:7][N:8]([C:11]3[N:12]([CH2:22][CH3:23])[C:13](=[O:21])[NH:14][C:15](=[O:20])[C:16]=3[CH:17]([CH3:19])[CH3:18])[C:9]=2[CH:10]=1.N1C2C=CC=CC=2NC=1>>[N:8]1([C:11]2[N:12]([CH2:22][CH3:23])[C:13](=[O:21])[NH:14][C:15](=[O:20])[C:16]=2[CH:17]([CH3:19])[CH3:18])[C:9]2[CH:10]=[CH:2][CH:3]=[CH:4][C:24]=2[N:25]=[CH:7]1
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Name
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6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
ClC=1C=C(C=2C=CN(C2C1)C=1N(C(NC(C1C(C)C)=O)=O)CC)C#N
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1=CNC2=C1C=CC=C2
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
N1(C=NC2=C1C=CC=C2)C2=C(C(NC(N2CC)=O)=O)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |